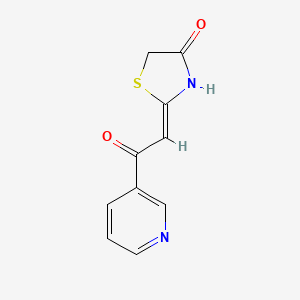

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is used for research purposes .

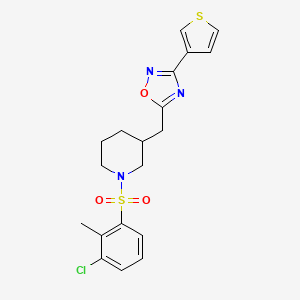

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidin-4-one group attached to a pyridin-3-yl group via an ethylidene bridge . The exact structure can be represented by the SMILES string: C1C(=O)N/C(=C\C(=O)C2=CN=CC=C2)/S1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data might be found in specialized chemical databases or literature.Scientific Research Applications

Multicomponent Synthesis Approach

One study describes an efficient one-pot multicomponent approach to synthesize a series of thiazolo[3,2-a]pyridines, which includes derivatives related to the compound . These compounds have shown promising anticancer activity across a range of cancer cell lines, indicating their potential in cancer research and therapy (Altug et al., 2011).

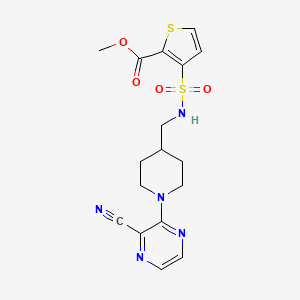

Aldose Reductase Inhibitors

Another study focuses on derivatives containing the piperidinyl moiety against aldose reductase, an enzyme involved in diabetic complications. This research outlines the synthesis of various thiazolo[3,2-a] pyridine derivatives and evaluates their potential as inhibitors, which might offer insights into the design of new therapeutic agents for diabetes management (Areal et al., 2012).

Antimicrobial and Antifungal Activities

New approaches for the synthesis of thiazoles and their fused derivatives have been explored, with some compounds displaying antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents, particularly against bacterial and fungal pathogens (Wardkhan et al., 2008).

Heterocyclic Tautomerism

The study of heterocyclic tautomerism in 2-amino-1,3-thiazolidin-4-one derivatives, which are structurally related to the compound of interest, provides insights into the physicochemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Gzella et al., 2014).

Antibacterial and Antioxidant Activities

The synthesis of novel benzothiazole-containing derivatives has been reported, with some compounds exhibiting antibacterial and antioxidant activities. This research demonstrates the versatility of thiazolidin-4-one derivatives in pharmaceutical development, offering pathways to new treatments for bacterial infections and oxidative stress-related conditions (Bhoi et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the resources, similar compounds such as ethyl 2-oxo-2-(pyridin-3-yl)acetate have been classified with the GHS07 pictogram and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazolidinone derivatives have shown promise in various areas of medicinal chemistry, and “2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” could be a potential candidate for further study .

properties

IUPAC Name |

(2Z)-2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKHRMZMBYAGQN-WMZJFQQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=C/C(=O)C2=CN=CC=C2)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)

![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)

![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)